1,2,4,5-Benzenetetramine

Vue d'ensemble

Description

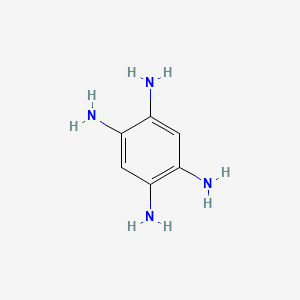

1,2,4,5-Benzenetetramine, also known as 1,2,4,5-Tetraaminobenzene, is a compound with the molecular formula C6H10N4 . It is widely used as a novel source of carbon and nitrogen in synthesizing benzimidazole-linked polymers and carbon dot nanomaterials .

Synthesis Analysis

1,2,4,5-Benzenetetramine can be synthesized through various methods. One method involves the ammonolysis selectivity with pressure and temperature . Another method uses light-promoted synthesis to create highly-conjugated crystalline covalent organic frameworks .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-Benzenetetramine consists of a benzene ring with four amine groups attached at positions 1, 2, 4, and 5 . The molecular weight is 138.17 g/mol .

Chemical Reactions Analysis

1,2,4,5-Benzenetetramine is involved in various chemical reactions. For instance, it is used in the synthesis of highly conjugated and crystalline covalent organic frameworks (COFs) . The amine group in 1,2,4,5-Benzenetetramine plays a crucial role in these reactions .

Physical And Chemical Properties Analysis

1,2,4,5-Benzenetetramine has a molecular weight of 138.17 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 104 Ų .

Applications De Recherche Scientifique

Synthesis of Benzimidazole-Linked Polymers

1,2,4,5-Benzenetetramine: serves as a novel source of carbon and nitrogen in the synthesis of benzimidazole-linked polymers. These polymers have potential applications in gas storage and separation technologies, particularly for CO2 capture . The compound’s ability to form stable polymers with high nitrogen content makes it valuable for creating materials with specific adsorption properties.

Creation of Nitrogen-Doped Carbon Dots (NCDs)

The compound is used to synthesize nitrogen-doped carbon dots through a hydrothermal method. NCDs are promising materials for sensing applications due to their fluorescence properties. They can act as a highly selective fluorescent probe for sensing Mg2+ ions in aqueous solutions .

Development of Red-Emitting Carbon Dots

1,2,4,5-Benzenetetramine: is a precursor in the solvothermal synthesis of red-emitting carbon dots. These carbon dots have potential applications in bioimaging and photovoltaics due to their luminescent properties .

Electrolyte Additive for Lithium Metal Batteries

In battery technology, specifically for lithium metal batteries (LMBs), 1,2,4,5-Benzenetetramine is used as an electrolyte additive. It aids in constructing a LiCl-rich solid electrolyte interphase, which enhances the stability and performance of LMBs .

Mécanisme D'action

Target of Action

1,2,4,5-Benzenetetramine, also known as Y15 or inhibitor 14, is a potent and specific inhibitor of focal adhesion kinase (FAK) . FAK plays a major role in adhesion, motility, invasion, angiogenesis, and survival in cancer cells . It has been found to be overexpressed in a number of tumors .

Mode of Action

1,2,4,5-Benzenetetramine inhibits the autophosphorylation activity of FAK, which results in decreased viability of cancer cells and blocks tumor growth . This compound acts by decreasing FAK autophosphorylation at the Y397 tyrosine site .

Biochemical Pathways

The inhibition of FAK by 1,2,4,5-Benzenetetramine affects the downstream signaling of FAK. This includes the regulation of cell adhesion and migration events leading to tumor angiogenesis, metastasis, and invasion .

Pharmacokinetics

Following intraperitoneal administration at a dose of 30 mg/kg, 1,2,4,5-Benzenetetramine is very rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes . It is rapidly metabolized in mouse and human liver microsomes with a half-life (t1/2) of 6.9 and 11.6 minutes, respectively .

Result of Action

The inhibition of FAK by 1,2,4,5-Benzenetetramine leads to decreased cancer cell viability and blocks tumor growth . It also results in decreased expression of focal adhesion components and reduced levels of Rho GTPases .

Action Environment

The efficacy and stability of 1,2,4,5-Benzenetetramine can be influenced by environmental factors. For instance, the compound has been used to efficiently produce hydrogen peroxide using infrared light . This suggests that light conditions can influence the action of this compound.

Safety and Hazards

Orientations Futures

1,2,4,5-Benzenetetramine has potential applications in the field of energy storage, where it can be used to construct a LiCl-rich solid electrolyte interphase for highly stable lithium metal batteries . It also shows promise in the field of materials science for the synthesis of highly conjugated materials .

Propriétés

IUPAC Name |

benzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUAIBBBDSEVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275759 | |

| Record name | 1,2,4,5-Benzenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Benzenetetramine | |

CAS RN |

3204-61-3 | |

| Record name | 1,2,4,5-Benzenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

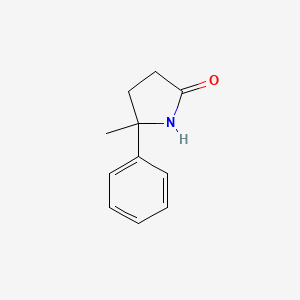

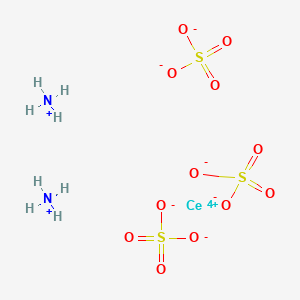

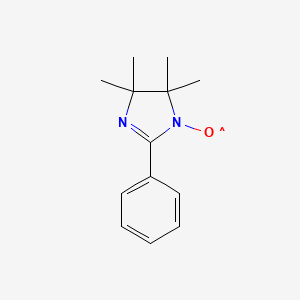

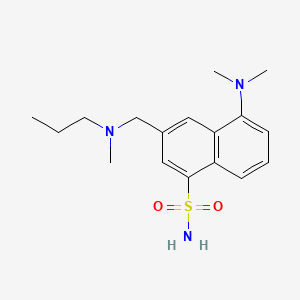

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

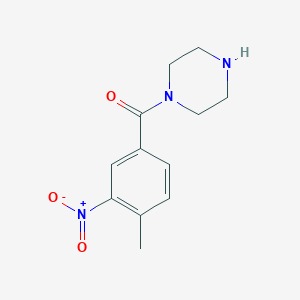

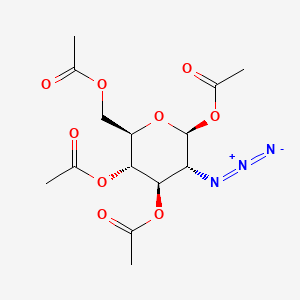

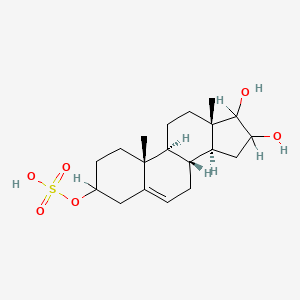

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)

![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)